2-Chloro-3-(2-ethylphenyl)-1-propene
Description
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWODWGAPOCPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255434 | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-75-8 | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-chloro-2-propen-1-yl)-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-ethylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. Catalysts and additives may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-ethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition Reactions: Bromine or chlorine in carbon tetrachloride or dichloromethane.
Oxidation Reactions: Peracids such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Major Products Formed
Substitution Reactions: 2-Hydroxy-3-(2-ethylphenyl)-1-propene, 2-Amino-3-(2-ethylphenyl)-1-propene.
Addition Reactions: 2,3-Dichloro-3-(2-ethylphenyl)propane, 2-Bromo-3-(2-ethylphenyl)propane.
Oxidation Reactions: 2-Chloro-3-(2-ethylphenyl)oxirane.
Scientific Research Applications
2-Chloro-3-(2-ethylphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new drugs with therapeutic effects.
Biological Studies: It is used in studies to understand the interaction of alkenes with biological molecules and their potential biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-ethylphenyl)-1-propene involves its reactivity with various nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The double bond in the propene moiety can undergo electrophilic addition reactions, where the electrophile attacks the electron-rich double bond, leading to the formation of addition products. These reactions are facilitated by the electronic and steric properties of the substituents on the phenyl ring.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 2-ethylphenyl group in the target compound increases its molecular weight compared to analogs with smaller substituents (e.g., 170.61 for 2-fluorophenyl derivative ).
- Halogenation (Cl, F) contributes significantly to molecular weight, as seen in compounds with multiple halogens (e.g., 205.06 for dichloro-fluoro derivatives ).
Physicochemical Properties :
- Density : Chloro-aryl propenes with heavier substituents (e.g., dichloro-fluoro groups) exhibit higher densities (1.272 g/cm³ ). The ethyl group in the target compound likely lowers density slightly compared to halogen-rich analogs.
- Boiling Points : Predicted boiling points for halogenated analogs range from 230–250°C, influenced by polarizability and molecular weight. The ethyl group may enhance hydrophobic interactions, slightly elevating boiling points relative to fluorinated derivatives.
Research Findings and Data Gaps
Phase Behavior and Solubility:
- While direct data for this compound are lacking, studies on thiols (e.g., 1-propanethiol + methane systems) highlight the importance of pressure and temperature in phase equilibrium. For example, methane solubility increases with pressure (up to 9 MPa) and temperature (303–368 K) in thiol-containing systems . Similar trends may apply to chloro-propenes in hydrocarbon mixtures.
Thermodynamic Modeling:
- The Cubic-Plus-Association (CPA) equation of state has been applied to predict vapor-liquid equilibrium (VLE) in sulfur-containing systems . This model could be adapted for chloro-aryl propenes, though parameter adjustments would be required due to differences in polarity and association behavior.
Biological Activity
2-Chloro-3-(2-ethylphenyl)-1-propene, also known as C11H13Cl, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activities, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H13Cl
- CAS Number : 1263365-75-8
- Molecular Weight : 196.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical targets. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors in cellular membranes, influencing signal transduction pathways and cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and could be beneficial in treating inflammatory conditions.
Cytotoxicity
In cancer research, the cytotoxic effects of this compound have been evaluated. It has shown selective toxicity towards certain cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anti-inflammatory Mechanism :
- In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent.
-
Cytotoxicity in Cancer Cells :
- A series of experiments conducted on breast cancer cell lines revealed that treatment with this compound led to apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM.
Data Summary
| Biological Activity | Observed Effect | Concentration Range |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial viability | >50 µg/mL |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Not specified |
| Cytotoxicity | Induced apoptosis in cancer cells | IC50: 20 - 40 µM |
Q & A
Q. What are the common synthetic routes for 2-Chloro-3-(2-ethylphenyl)-1-propene, and what reaction conditions are critical for success?
The compound is synthesized via two primary methods:
- Alkylation reaction : 2-Ethylphenyl chloride reacts with allyl chloride under alkaline conditions (e.g., K₂CO₃) in refluxing solvents like THF or DMF. Temperature control (80–100°C) and stoichiometric ratios (1:1.2 allyl chloride to aryl chloride) are critical to minimize by-products .
- Continuous flow synthesis : Industrial-scale production uses flow reactors with optimized parameters (residence time: 10–15 min, pressure: 2–3 bar) to enhance yield (>85%) and purity (>95%) .
Q. What types of chemical reactions does this compound undergo, and what are the key products?
The compound participates in three core reactions:
- Nucleophilic substitution : Chlorine can be replaced by hydroxyl, amine, or thiol groups under basic conditions (e.g., NaOH in ethanol), yielding derivatives like 2-hydroxy-3-(2-ethylphenyl)-1-propene .
- Electrophilic addition : The propene double bond reacts with halogens (e.g., Br₂) to form dihalogenated alkanes (e.g., 1,2-dibromo-3-(2-ethylphenyl)propane) .
- Oxidation : Using KMnO₄ or mCPBA, the compound forms epoxides (e.g., 2,3-epoxy derivatives), which are intermediates in polymer synthesis .
Q. What are the primary research applications of this compound in academic settings?
- Organic synthesis : Serves as a versatile intermediate for pharmaceuticals (e.g., antipsychotics) and agrochemicals (e.g., herbicides) due to its bifunctional reactivity .
- Material science : Used to synthesize polymers with tailored thermal stability and dielectric properties .
- Pharmacological studies : Explored as a scaffold for drug candidates targeting enzyme inhibition (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound in laboratory-scale synthesis?
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Solvent selection : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce toxicity while maintaining reactivity .
- In-line purification : Integrate continuous flow systems with scavenger columns to remove unreacted allyl chloride, improving purity to >98% .
Q. What analytical methods are recommended for characterizing substitution products derived from this compound?
- NMR spectroscopy : Use H/C NMR to confirm substitution at the chlorine site (disappearance of δ 4.5–5.0 ppm signals) and monitor regioselectivity .
- Mass spectrometry (HRMS) : Validate molecular weights of derivatives (e.g., hydroxylated products: [M+H]⁺ at m/z 181.08) .
- X-ray crystallography : Resolve stereochemistry of epoxide products to confirm cis or trans configurations .
Q. How does the electronic influence of the 2-ethylphenyl group affect the compound's reactivity in electrophilic addition reactions?
- Electron-donating effect : The ethyl group increases electron density on the benzene ring via +I effects, activating the ortho and para positions for electrophilic attack. This enhances reactivity in halogenation or nitration of the aromatic ring .
- Steric hindrance : The ethyl substituent at the 2-position sterically hinders addition to the propene double bond, favoring Markovnikov addition in asymmetric reactions (e.g., HBr addition yields 2-bromo-3-(2-ethylphenyl)propane as the major product) .
Q. How can researchers resolve contradictions in reported yields from batch vs. continuous flow synthesis methods?
- Kinetic studies : Perform time-resolved reaction monitoring (e.g., via FTIR) to identify rate-limiting steps in batch processes (e.g., slow mixing) .
- Scale-up simulations : Use computational fluid dynamics (CFD) to model heat/mass transfer in flow reactors, ensuring lab-scale conditions replicate industrial efficiency .
- By-product analysis : Employ GC-MS to detect impurities (e.g., dimerization products) in batch reactions, guiding process refinements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
